

N-[Tris(hydroxymethyl)methyl]glycine (Tricine): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricine*

Cat. No.: B1662993

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-[Tris(hydroxymethyl)methyl]glycine, commonly known as **Tricine**, is a zwitterionic amino acid derivative widely utilized in biochemical and molecular biology research. First prepared by Good and his colleagues as one of a series of biological buffers, **Tricine** has proven to be an invaluable tool in various applications, particularly in electrophoresis, cell culture, and enzyme assays.^{[1][2]} Its unique properties, including its pKa, ionic strength, and ability to scavenge radicals, make it a versatile reagent in the modern laboratory. This guide provides an in-depth overview of the chemical properties of **Tricine**, complete with quantitative data, detailed experimental protocols, and visualizations to aid in its effective application.

Core Chemical and Physical Properties

Tricine is a white crystalline powder that is moderately soluble in water.^{[1][3]} Its structure, featuring a tris(hydroxymethyl)methyl group attached to a glycine molecule, contributes to its key characteristics as a buffer and a chelating agent.^[4]

Physicochemical Properties

The fundamental physicochemical properties of **Tricine** are summarized in the table below, providing a quick reference for experimental design and solution preparation.

Property	Value	References
Molecular Formula	<chem>C6H13NO5</chem>	
Molecular Weight	179.17 g/mol	
Appearance	White crystalline powder	
Melting Point	182-188 °C (decomposes)	
pKa ₁ at 25 °C	2.3	
pKa ₂ at 20 °C	8.15	
Useful Buffering pH Range	7.4 - 8.8	
Solubility in Water	Moderately soluble (1.8 g/100 mL)	

Spectroscopic Properties

Understanding the spectroscopic properties of **Tricine** is crucial for its use in applications involving UV-Vis spectrophotometry.

Property	Value
UV Absorbance (1M solution, 260 nm)	≤ 0.04
UV Absorbance (1M solution, 280 nm)	≤ 0.02

Key Applications and Experimental Protocols

Tricine's unique characteristics lend it to a variety of applications in research and drug development. Its most prominent use is in electrophoresis for the separation of low molecular weight proteins. It is also employed in cell culture, enzyme assays, and as a scavenger of hydroxyl radicals.

Tricine-SDS-PAGE for Low Molecular Weight Protein Separation

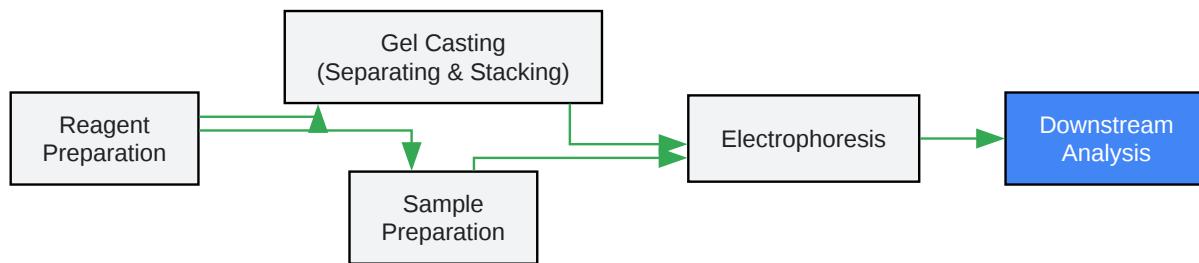
Tricine-SDS-PAGE is the preferred method for resolving proteins smaller than 30 kDa. The substitution of glycine with **Tricine** in the running buffer allows for better separation of small proteins and peptides at lower acrylamide concentrations. This is due to **Tricine**'s higher negative charge and ionic strength, which leads to faster migration and sharper bands for low molecular weight species.

This protocol is adapted from the method originally described by Schägger and von Jagow.

1. Reagent Preparation:

- Acrylamide/Bis-acrylamide Solution (49.5% T, 3% C): 48 g acrylamide and 1.5 g N,N'-methylenebisacrylamide in 100 mL deionized water.
- Gel Buffer (3 M Tris, 0.3% SDS, pH 8.45): Dissolve 182 g of Tris base in approximately 300 mL of deionized water. Adjust the pH to 8.45 with HCl. Bring the final volume to 500 mL with deionized water and add 1.5 g of SDS.
- Anode Buffer (0.2 M Tris, pH 8.9): Prepare a 0.2 M Tris solution and adjust the pH to 8.9 with HCl.
- Cathode Buffer (0.1 M Tris, 0.1 M **Tricine**, 0.1% SDS, pH 8.25): Prepare a solution containing 0.1 M Tris, 0.1 M **Tricine**, and 0.1% (w/v) SDS. The pH should be approximately 8.25 without adjustment.
- 10% (w/v) Ammonium Persulfate (APS): Prepare fresh.
- N,N,N',N'-Tetramethylethylenediamine (TEMED)

2. Gel Casting:


- Separating Gel (10%):
 - In a beaker, mix:
 - 3.33 mL Acrylamide/Bis-acrylamide solution
 - 3.33 mL Gel Buffer

- 3.33 mL Deionized water
- Degas the solution for 10-15 minutes.
- Add 50 μ L of 10% APS and 5 μ L of TEMED. Swirl gently to mix.
- Immediately pour the solution between the gel plates, leaving space for the stacking gel.
- Overlay with water-saturated isobutanol to ensure a flat surface.
- Allow the gel to polymerize for at least 30 minutes.
- Stacking Gel (4%):
 - In a separate beaker, mix:
 - 0.83 mL Acrylamide/Bis-acrylamide solution
 - 2.5 mL Gel Buffer
 - 6.67 mL Deionized water
 - Degas the solution.
 - Add 50 μ L of 10% APS and 10 μ L of TEMED.
 - Pour off the isobutanol from the separating gel and rinse with deionized water.
 - Pour the stacking gel solution on top of the separating gel and insert the comb.
 - Allow the stacking gel to polymerize for at least 20 minutes.

3. Sample Preparation and Electrophoresis:

- Sample Buffer (2x):
 - 4 mL of 0.5 M Tris-HCl, pH 6.8
 - 1.6 mL Glycerol

- 1.6 g SDS
- 0.4 mL 2-mercaptoethanol
- 0.2 mL 0.5% (w/v) Bromophenol Blue
- Add deionized water to a final volume of 10 mL.
- Mix the protein sample with an equal volume of 2x sample buffer.
- Heat the samples at 95°C for 5 minutes.
- Assemble the gel in the electrophoresis apparatus.
- Fill the inner and outer chambers with Cathode Buffer and Anode Buffer, respectively.
- Load the samples into the wells.
- Run the gel at a constant voltage (e.g., 30V for 1 hour, then 100-150V) until the dye front reaches the bottom of the gel.

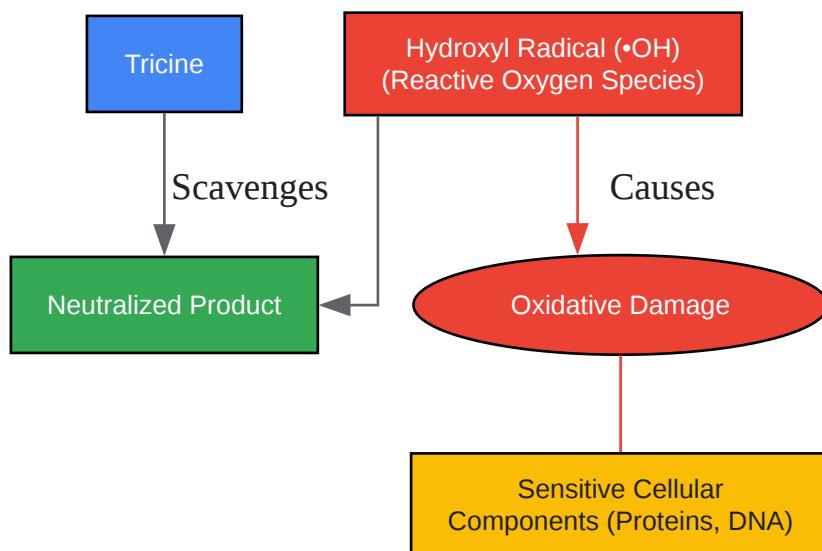
[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for **Tricine**-SDS-PAGE.

Role in Cell Culture

Tricine is also utilized as a buffering agent in cell culture media. Its zwitterionic nature helps maintain a stable pH in the physiological range, which is critical for cell viability and growth. Furthermore, it has been reported to inhibit the growth of mycoplasma in animal tissue cultures. When using **Tricine** in cell culture, it is important to consider its potential to chelate essential metal ions from the medium.

Application in Enzyme Assays


For certain enzyme assays, maintaining a precise and stable pH is paramount. **Tricine** has been found to be a particularly effective buffer for ATP assays that utilize firefly luciferase. A concentration of 25 mmol/L **Tricine** buffer was identified as the most effective among several buffers tested for this application.

General Protocol for ATP Assay using Firefly Luciferase:

- Prepare a 25 mM **Tricine** buffer at the optimal pH for the luciferase enzyme (typically around pH 7.8).
- Reconstitute the luciferase and luciferin according to the manufacturer's instructions, often using the prepared **Tricine** buffer.
- Lyse the cells to release ATP.
- Add the cell lysate to the luciferase-luciferin mixture.
- Measure the resulting luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

Hydroxyl Radical Scavenging

Tricine has been identified as an effective scavenger of hydroxyl radicals. This property is particularly beneficial in experiments where the generation of reactive oxygen species can damage biological molecules like proteins and nucleic acids. The tris(hydroxymethyl)methyl group is thought to be responsible for this scavenging activity.

[Click to download full resolution via product page](#)

Fig. 2: Conceptual diagram of **Tricine**'s hydroxyl radical scavenging activity.

Metal Chelation

The glycine moiety of **Tricine** gives it the ability to chelate metal ions. This can be both an advantage and a disadvantage depending on the application. In some contexts, it can prevent the precipitation of metal salts in culture media. However, in enzyme systems that require divalent cations as cofactors, the chelating properties of **Tricine** could be inhibitory. Therefore, the potential for metal ion chelation should be considered during experimental design.

Conclusion

N-[Tris(hydroxymethyl)methyl]glycine is a multifaceted chemical with significant utility in the life sciences. Its primary role as a buffer, especially for the electrophoretic separation of small proteins, is well-established. Furthermore, its applications in cell culture, enzyme assays, and as a protective agent against oxidative damage underscore its importance for researchers, scientists, and drug development professionals. A thorough understanding of its chemical properties, as detailed in this guide, is essential for its effective and appropriate use in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The use of tricine buffer in animal tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricine - Wikipedia [en.wikipedia.org]
- 3. komabiotech.co.kr [komabiotech.co.kr]
- 4. Why use TRICINE Buffer - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- To cite this document: BenchChem. [N-[Tris(hydroxymethyl)methyl]glycine (Tricine): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662993#chemical-properties-of-n-tris-hydroxymethyl-methyl-glycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com